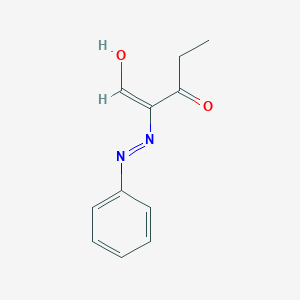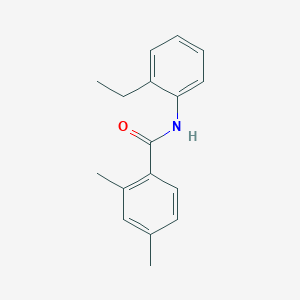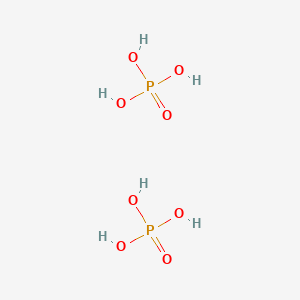![molecular formula C11H16FN3 B12525598 N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine CAS No. 655251-09-5](/img/structure/B12525598.png)
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is an organic compound with the molecular formula C11H16FN3 It is a derivative of guanidine, characterized by the presence of a fluoropropyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine typically involves the reaction of 3-(3-fluoropropyl)benzyl chloride with guanidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide, potassium carbonate; in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets. It is known to:
Enhance the release of neurotransmitters: such as acetylcholine.
Modulate enzyme activity: , particularly those involved in neurotransmitter synthesis and degradation.
Interact with receptor sites: on cell membranes, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’'-{[3-(3-Trifluoromethyl)phenyl]methyl}guanidine
- N’'-{[3-(3-Chloropropyl)phenyl]methyl}guanidine
- N’'-{[3-(3-Bromopropyl)phenyl]methyl}guanidine
Uniqueness
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target sites.
This detailed article provides a comprehensive overview of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
655251-09-5 |
|---|---|
Molecular Formula |
C11H16FN3 |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[[3-(3-fluoropropyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C11H16FN3/c12-6-2-5-9-3-1-4-10(7-9)8-15-11(13)14/h1,3-4,7H,2,5-6,8H2,(H4,13,14,15) |
InChI Key |
MOQRMKFNNUUTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




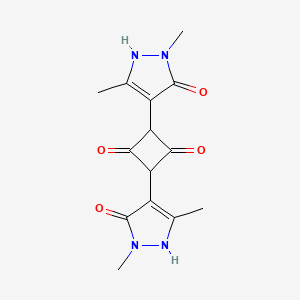
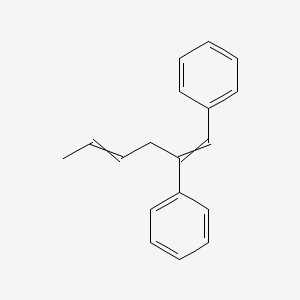


![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)
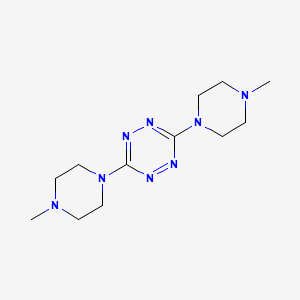
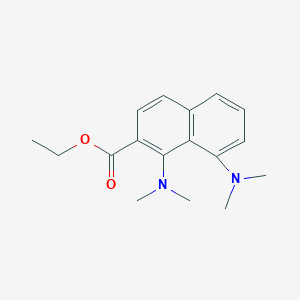
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
